molecular formula C14H11F3N2O4S B4022111 N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline

N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline

Cat. No.: B4022111
M. Wt: 360.31 g/mol
InChI Key: YSNNPHLASOZURC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a nitro group, a trifluoromethylsulfonyl group, and a methylphenyl group, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline typically involves multiple steps, including nitration, sulfonylation, and coupling reactions. One common method involves the nitration of 4-methylphenylamine to introduce the nitro group, followed by the introduction of the trifluoromethylsulfonyl group through sulfonylation. The final step involves coupling the intermediate with aniline under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethylsulfonyl group.

Major Products

The major products formed from these reactions include various substituted anilines, amines, and sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline exerts its effects involves its reactive functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can undergo nucleophilic substitution. These reactions can modulate the activity of molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a strong electron-withdrawing group in organic synthesis.

    N-(4-nitrophenyl)sulfonyltryptophan: Utilized in biochemical studies for its sulfonamide functionality.

Uniqueness

N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline is unique due to the combination of its nitro, trifluoromethylsulfonyl, and methylphenyl groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c1-9-2-4-10(5-3-9)18-12-7-6-11(8-13(12)19(20)21)24(22,23)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNNPHLASOZURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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